1-[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole
Description
1-[1-(3,4-Dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole core linked to an azetidine ring (a strained four-membered nitrogen heterocycle) substituted with a 3,4-dimethoxybenzoyl group. The triazole moiety is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective 1,4-disubstituted triazole formation .
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[3-(triazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-20-12-4-3-10(7-13(12)21-2)14(19)17-8-11(9-17)18-6-5-15-16-18/h3-7,11H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBOFNMMICMQHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CC(C2)N3C=CN=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole typically involves the following steps:
Formation of the azetidinone ring: This can be achieved by reacting a suitable amine with chloroacetyl chloride in the presence of a base such as triethylamine.
Introduction of the 3,4-dimethoxybenzoyl group: This step involves the acylation of the azetidinone ring with 3,4-dimethoxybenzoyl chloride.
Formation of the triazole ring: The final step involves the cycloaddition of an azide with an alkyne to form the 1,2,3-triazole ring.
Chemical Reactions Analysis
1-[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidinone ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as copper(I) iodide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a triazole ring, which is known for its versatility in medicinal chemistry. Its molecular formula is , and it possesses significant biological activity due to the presence of the azetidine and triazole moieties. The structural representation can be expressed as:
Antitumor Activity
Recent studies have indicated that triazole derivatives exhibit promising antitumor properties. The compound has been evaluated for its effectiveness against various cancer cell lines. For instance, a study demonstrated that derivatives of triazoles can inhibit cell proliferation in breast cancer models, showcasing potential as a therapeutic agent .
Antimicrobial Properties
Another significant application of this compound lies in its antimicrobial activity. Research has shown that triazole compounds can act as effective inhibitors against bacterial and fungal pathogens. A specific study highlighted the efficacy of triazole derivatives in combating resistant strains of bacteria, making them candidates for new antibiotic development .
Polymeric Materials
The incorporation of triazole compounds into polymeric materials has been explored for enhancing thermal stability and mechanical properties. The unique bonding capabilities of the triazole ring allow for the synthesis of new materials with improved performance characteristics. For example, studies have shown that adding triazole-based compounds to polymers increases their resistance to thermal degradation .
Energetic Materials
Triazole derivatives are also being investigated as potential components in energetic materials due to their high energy density and stability. Research indicates that these compounds can serve as effective plasticizers or propellants in military applications, providing a safer alternative to traditional explosives .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of certain enzymes involved in disease pathways. For instance, it has shown promise in inhibiting polyketide synthase enzymes linked to tuberculosis, highlighting its role in developing new antitubercular agents .
Drug Delivery Systems
The unique structural characteristics of 1-[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole make it suitable for use in drug delivery systems. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery mechanisms .
Case Studies
Mechanism of Action
The mechanism of action of 1-[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms. This inhibition can result in the death of the microorganisms or the prevention of their growth.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
The table below compares the target compound with structurally related analogs:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxybenzoyl group in the target compound provides electron-donating methoxy substituents, contrasting with electron-withdrawing trifluoromethoxy (BG13967) or fluorine () groups. This difference may influence binding affinity in enzyme inhibition (e.g., carbonic anhydrase-II) .
- Solubility : Hydrochloride salts of azetidine-containing triazoles (e.g., ) exhibit improved aqueous solubility, whereas the target compound’s free base form may require formulation optimization .
Biological Activity
1-[1-(3,4-Dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 332.37 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.
Antioxidant Activity
Research indicates that compounds containing triazole rings exhibit significant antioxidant properties. For instance, similar compounds have demonstrated the ability to inhibit lipid peroxidation effectively. In particular, derivatives with electron-donating groups like 3,4-dimethoxy have shown enhanced antioxidant activity compared to their unsubstituted counterparts .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. Notably:
- Cytotoxicity Against Cancer Cell Lines : The compound has shown significant cytotoxic effects against several cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, related compounds with similar structures exhibited IC50 values in the low micromolar range (around 1 µM for MCF-7) indicating potent activity .
- Mechanisms of Action : The anticancer effects are believed to be mediated through the induction of apoptosis and cell cycle arrest. Specifically, studies suggest that these compounds can activate caspase pathways leading to programmed cell death .
Anti-inflammatory Activity
In addition to its anticancer properties, some triazole derivatives have been noted for their anti-inflammatory effects. For instance, similar structures have demonstrated activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting that this compound may also possess anti-inflammatory capabilities .
Synthesis and Evaluation
A series of studies have synthesized various triazole derivatives and evaluated their biological activities:
- Synthesis Techniques : Common methods include cyclization reactions involving hydrazones and isothiocyanates to form triazole rings.
- Biological Assays : Compounds are typically tested against a panel of cancer cell lines using assays like MTT or SRB to assess viability and cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Triazole A | MCF-7 | 0.72 | Apoptosis induction |
| Triazole B | A549 | 0.85 | Caspase activation |
| Triazole C | HeLa | 0.90 | Cell cycle arrest |
In Vivo Studies
In vivo studies using animal models have shown that certain triazole derivatives can significantly reduce tumor growth rates when administered at specific dosages (e.g., 10 mg/kg), confirming their potential as therapeutic agents against cancer .
Q & A
Q. What are the primary synthetic routes for 1-[1-(3,4-dimethoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole, and what key reaction conditions are required?
The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazoles. Key steps include:
- Preparation of an azide-functionalized azetidine intermediate and an alkyne precursor (e.g., propargyl derivatives).
- Reaction under mild conditions (room temperature or 50°C) with Cu(I) catalysts (e.g., CuSO₄/Na ascorbate) in solvents like THF/water mixtures.
- Purification via chromatography or HPLC, as described for structurally related triazoles .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Characterization relies on:
- 1H/13C NMR to confirm regioselectivity and substituent positions (e.g., triazole proton signals at δ 7.5–8.5 ppm).
- HPLC for purity assessment (>95% typical for CuAAC products).
- HRMS to verify molecular formula and isotopic patterns.
- IR spectroscopy for functional group analysis (e.g., C=O stretch of the benzoyl group near 1680 cm⁻¹) .
Q. How is the stability of the triazole-azetidine hybrid assessed under varying pH and temperature conditions?
Stability studies involve:
Q. What solvent systems are optimal for dissolving this compound in biological assays?
The compound’s solubility is influenced by its hydrophobic benzoyl and azetidine moieties. Common solvents include:
- DMSO for stock solutions (≤10% v/v in aqueous buffers).
- THF/water mixtures (1:1) for in vitro studies.
- Methanol or ethanol for chromatographic purification .
Q. What safety precautions are recommended during synthesis and handling?
- Use fume hoods to avoid inhalation of azide intermediates.
- Wear nitrile gloves and eye protection due to potential irritancy of Cu(I) catalysts.
- Neutralize acidic/basic waste streams before disposal, as outlined in protocols for analogous triazoles .
Advanced Research Questions
Q. How can reaction parameters in CuAAC be optimized to enhance regioselectivity and yield?
Optimization strategies include:
Q. What computational approaches predict the nonlinear optical (NLO) properties of triazole-azetidine hybrids?
Density functional theory (DFT) with polarizable continuum models (PCM) is used to:
- Calculate hyperpolarizabilities (β, γ) using CAM-B3LYP/6-311+G(d) basis sets.
- Model solvent effects (ε = 1–80) on electronic transitions.
- Correlate substituent effects (e.g., methoxy groups) with NLO responses, as shown for analogous triazoles .
Q. What methodologies evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Docking studies : Molecular modeling (AutoDock, Schrödinger) predicts binding poses with targets like kinases or JNK.
- Cytotoxicity assays : IC₅₀ values are determined via MTT assays in cancer cell lines (e.g., MCF-7).
- Enzyme inhibition : Fluorometric assays measure inhibition of enoyl-ACP reductase or similar enzymes .
Q. How do structural modifications (e.g., substituent variation) impact bioactivity and physicochemical properties?
- Benzoyl group substitution : Electron-donating groups (e.g., methoxy) enhance solubility but may reduce membrane permeability.
- Azetidine ring functionalization : Bulky substituents improve target affinity but complicate synthesis.
- Triazole substituents : Fluorine or chlorine atoms increase metabolic stability, as seen in SAR studies of related compounds .
Q. How are data contradictions resolved in studies of reaction yields or biological activity?
Contradictions arise from variables like solvent purity or cell line variability. Mitigation strategies include:
- Reproducibility checks : Repeating experiments with freshly prepared reagents.
- Control experiments : Using reference compounds (e.g., known kinase inhibitors) to validate assay conditions.
- Multivariate analysis : DOE (Design of Experiments) identifies critical factors (e.g., temperature, catalyst) affecting yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
